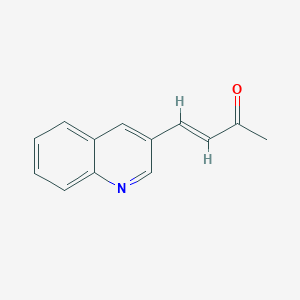
2-Isobutyl-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-4-nitrophenol ist eine organische Verbindung mit der chemischen Formel C10H13NO3. Es ist ein Derivat von Phenol, bei dem die Wasserstoffatome am Benzolring durch eine Isobutylgruppe und eine Nitrogruppe ersetzt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Isobutyl-4-nitrophenol erfolgt typischerweise in einem mehrstufigen Prozess. Eine gängige Methode umfasst die Nitrierung von Isobutylbenzol, um die Nitrogruppe einzuführen, gefolgt von der Hydroxylierung des Benzolrings zur Bildung des Phenolderivats. Die Nitrierungsreaktion wird üblicherweise mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen durchgeführt .
Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von this compound ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie z. B. der Einsatz umweltfreundlicher Lösungsmittel und Katalysatoren, den Prozess nachhaltiger gestalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Isobutyl-4-nitrophenol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Phenolgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einem Chinonderivat oxidiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem alkalischen Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Nitrierung mit einer Mischung aus Salpetersäure und Schwefelsäure.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Aminophenolderivate.
Substitution: Verschiedene substituierte Phenole, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-4-nitrophenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Die Forschung läuft, um ihr Potenzial als Vorläufer für pharmazeutische Verbindungen zu untersuchen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren. Diese Wechselwirkungen können zu einer Störung zellulärer Prozesse führen, wodurch die Verbindung in der antimikrobiellen und krebsforschenden Forschung nützlich wird. Die Phenolgruppe kann auch an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen, was ihre biologische Aktivität weiter verstärkt .
Wirkmechanismus
The mechanism of action of 2-Isobutyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound useful in antimicrobial and anticancer research. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
2-Isobutyl-4-aminophenol: Ähnliche Struktur, jedoch mit einer Aminogruppe anstelle einer Nitrogruppe.
4-Nitrophenol: Fehlt die Isobutylgruppe, hat aber aufgrund der Nitrogruppe eine ähnliche Reaktivität.
2-Isobutylphenol: Fehlt die Nitrogruppe, hat aber aufgrund der Isobutylgruppe eine ähnliche Reaktivität.
Einzigartigkeit: 2-Isobutyl-4-nitrophenol ist aufgrund des Vorhandenseins sowohl der Isobutyl- als auch der Nitrogruppe am Benzolring einzigartig. Diese Kombination von Substituenten verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
CAS-Nummer |
91012-83-8 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-4-nitrophenol |
InChI |
InChI=1S/C10H13NO3/c1-7(2)5-8-6-9(11(13)14)3-4-10(8)12/h3-4,6-7,12H,5H2,1-2H3 |
InChI-Schlüssel |
KUXCNLALBPWCNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)



![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)
![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)

